
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a benzamide derivative with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their biological activities. For instance, N-(Pyridin-3-yl)benzamides have been shown to be selective inhibitors of human aldosterone synthase (CYP11B2), indicating that benzamide derivatives can have significant pharmacological effects . Additionally, benzamide derivatives have been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures, suggesting their utility in biotechnological applications .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid derivatives with amines. Although the papers do not describe the synthesis of the exact compound , they do provide examples of similar syntheses. For instance, the synthesis of N-(Pyridin-3-yl)benzamides involves the reaction of pyridine derivatives with benzoic acid derivatives . Similarly, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide likely involves the reaction of a pyrrole derivative with a benzoyl chloride .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The papers provided discuss the structural analysis of related compounds, such as the crystal and molecular structure of a peptide fragment containing a benzamide moiety . The structure-activity relationship study mentioned in the second paper also highlights the importance of the molecular structure in determining the efficacy of benzamide derivatives in monoclonal antibody production .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The papers do not detail specific reactions for the compound , but they do suggest that the functional groups present in benzamide derivatives can interact with biological molecules, such as enzymes, which is the basis for their inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers discuss properties like luminescence and stimuli-responsive behavior in related compounds, which can be indicative of the properties of the compound . The aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties of the compounds in the third paper suggest that the benzamide derivatives can have unique physical properties that may be exploited in various applications .
Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Analysis The molecular interaction and binding analysis of similar compounds have been extensively studied. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with structural similarities, demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. This research employs conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand the molecular interactions with the receptor (Shim et al., 2002).
Antineoplastic Properties and Metabolic Studies Research on closely related benzamide derivatives, such as JS-38, has indicated potential antineoplastic properties and unique metabolic pathways. These studies explore the compound's metabolism and disposition in rats, highlighting its role in accelerating bone-marrow cell formation (Zhang et al., 2011).
Electrophoretic Separation Techniques Another research area involves the development of nonaqueous capillary electrophoretic separation techniques for similar compounds. This has been demonstrated in a study involving imatinib mesylate and related substances, indicating the utility of these methods in quality control and analysis (Ye et al., 2012).
Synthesis and Stereochemistry of Complexes The synthesis and study of the stereochemistry of heterobimetallic complexes involving similar benzamide derivatives have been researched. Such studies provide insights into the molecular structure and solution dynamics of these complexes, which can be crucial for understanding their chemical behavior and potential applications (Lanza et al., 2000).
Luminescent Properties and Stimuli-Responsive Behavior Research on pyridyl substituted benzamides, like the compound , has shown that they possess aggregation enhanced emission and multi-stimuli-responsive properties. These studies are significant for developing new materials with potential applications in sensing and imaging (Srivastava et al., 2017).
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-17-4-8-19(9-5-17)24(20-12-15-30(26,27)16-20)22(25)18-6-10-21(11-7-18)31(28,29)23-13-2-3-14-23/h4-12,15,20H,2-3,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHAGAVWGFPPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

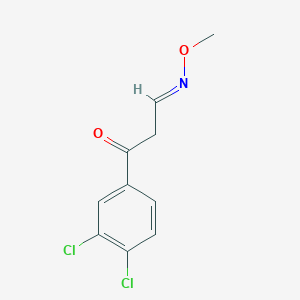
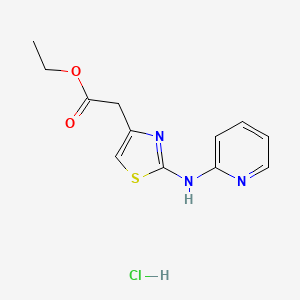
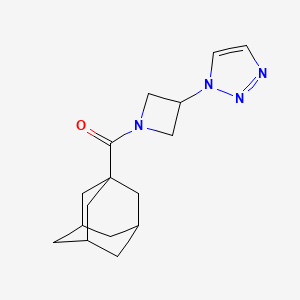
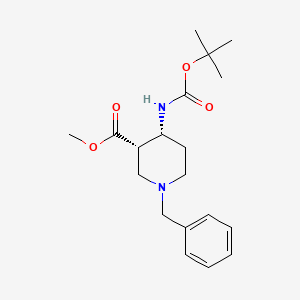
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)
![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)
![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)
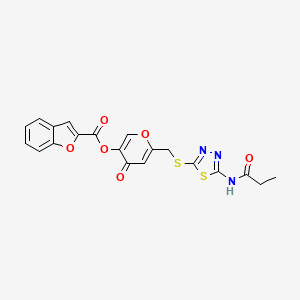

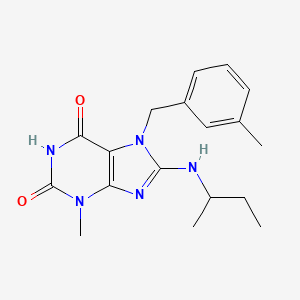
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549207.png)
![5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2549208.png)
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)